molecular formula C27H27N5O B11236433 N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-4-phenylbutanamide

N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-4-phenylbutanamide

Cat. No.: B11236433
M. Wt: 437.5 g/mol
InChI Key: QKRIMOQHMCYLHJ-UHFFFAOYSA-N
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Description

N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-4-phenylbutanamide is an organic compound belonging to the class of aromatic anilides. These compounds contain an anilide group in which the carboxamide group is substituted with an aromatic group.

Preparation Methods

The synthesis of N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-4-phenylbutanamide involves several steps. One common method starts with the preparation of 2-aminopyrimidine derivatives from acyclic starting materials, such as benzylidene acetones and ammonium thiocyanates. The process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-4-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form methylsulfonyl derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. .

Mechanism of Action

The mechanism of action of N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-4-phenylbutanamide involves the inhibition of tyrosine kinases. This inhibition disrupts the signaling pathways that are essential for the growth and proliferation of cancer cells. The compound binds to the inactive form of the Abelson tyrosine kinase domain, preventing its activation and subsequent signaling .

Comparison with Similar Compounds

N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-4-phenylbutanamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C27H27N5O

Molecular Weight

437.5 g/mol

IUPAC Name

N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-4-phenylbutanamide

InChI

InChI=1S/C27H27N5O/c1-20-19-25(29-22-12-6-3-7-13-22)32-27(28-20)31-24-17-15-23(16-18-24)30-26(33)14-8-11-21-9-4-2-5-10-21/h2-7,9-10,12-13,15-19H,8,11,14H2,1H3,(H,30,33)(H2,28,29,31,32)

InChI Key

QKRIMOQHMCYLHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CCCC3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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